(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-phenyl-2-thioxo-4,6-dihydro-1H-pyrimidine-5-carbaldehyde , belongs to the class of pyrimidine derivatives. Its chemical structure features a pyrimidine ring with a thioxo group and a phenyl substituent. The compound’s systematic name reflects its double bond configuration: (5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2,5-dimethyl-1-phenylpyrrole-3-carbaldehyde with thiourea under appropriate conditions. The reaction proceeds via cyclization and subsequent elimination of water, resulting in the formation of the pyrimidine ring.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized using scalable processes based on the synthetic routes mentioned above. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol derivative.
Substitution: Substitution reactions at the phenyl ring or the thioxo group are possible.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products:: The specific products depend on the reaction conditions. For example:
- Oxidation may yield carboxylic acid derivatives.
- Reduction leads to alcohols.
- Substitution can result in various substituted pyrimidines.
Scientific Research Applications
Chemistry::
Building Blocks: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It may find applications in catalytic processes due to its functional groups.
Anticancer Research: Some pyrimidine derivatives exhibit anticancer properties. Further studies are needed to explore this compound’s potential.
Enzyme Inhibition: Investigating its effects on specific enzymes could reveal therapeutic targets.
Pharmaceuticals: The compound’s derivatives may contribute to drug development.
Materials Science: Its reactivity makes it useful for designing novel materials.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is essential to elucidate these pathways fully.
Comparison with Similar Compounds
While this compound shares features with other pyrimidine derivatives, its unique combination of substituents and functional groups sets it apart. Similar compounds include:
- 5-phenyl-2-thioxo-4,6-dihydro-1H-pyrimidine-5-carbaldehyde analogs.
- Other pyrimidine-based molecules with similar reactivity.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Properties
Molecular Formula |
C23H18FN3O2S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(5E)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-1-(4-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H18FN3O2S/c1-14-12-16(15(2)26(14)18-6-4-3-5-7-18)13-20-21(28)25-23(30)27(22(20)29)19-10-8-17(24)9-11-19/h3-13H,1-2H3,(H,25,28,30)/b20-13+ |
InChI Key |
XWLCVNNIXPMFGJ-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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